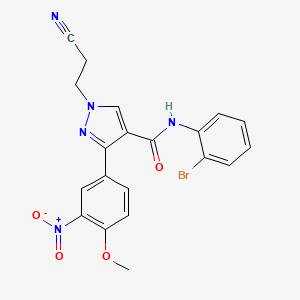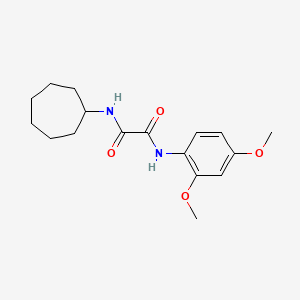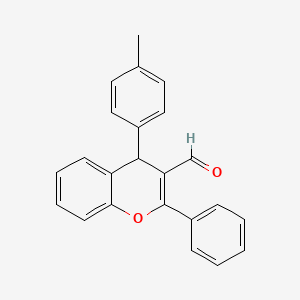![molecular formula C19H22N2O5 B4926953 N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogenic compound that has gained significant attention from the scientific community due to its unique properties. The compound was first synthesized in 1963 by Alexander Shulgin and has since been studied extensively for its potential therapeutic uses.
Mechanism of Action
DOM acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The compound binds to this receptor and activates it, leading to the release of various neurotransmitters, including dopamine and serotonin. This activation of the 5-HT2A receptor is believed to be responsible for the hallucinogenic effects of DOM.
Biochemical and Physiological Effects:
DOM has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects are believed to be responsible for the hallucinogenic properties of the compound.
Advantages and Limitations for Lab Experiments
DOM has several advantages for use in lab experiments. The compound has a high potency, which means that only small amounts are needed for testing. It also has a long half-life, which allows for extended periods of experimentation. However, the compound is difficult to synthesize and requires specialized equipment and expertise. Additionally, the hallucinogenic effects of the compound may make it difficult to conduct experiments on human subjects.
Future Directions
There are several potential future directions for research on DOM. One area of interest is the potential therapeutic uses of the compound. Studies have shown that DOM may have potential benefits for the treatment of depression, anxiety, and PTSD. Further research is needed to determine the effectiveness of the compound for these conditions.
Another area of interest is the mechanism of action of DOM. While it is known that the compound acts as a partial agonist of the 5-HT2A receptor, the exact mechanism by which it produces its hallucinogenic effects is still not fully understood. Further research is needed to elucidate this mechanism.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as DOM, is a potent hallucinogenic compound that has gained significant attention from the scientific community. The compound has been studied for its potential therapeutic uses and its unique mechanism of action. While there are limitations to the use of DOM in lab experiments, the compound has several advantages that make it a valuable tool for scientific research. Future research on DOM may lead to the development of new treatments for various medical conditions.
Synthesis Methods
The synthesis of DOM involves the reaction of 2,5-dimethoxyphenylacetone with nitroethane to produce the intermediate compound, 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield the final product, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
DOM has been studied for its potential therapeutic uses in the treatment of various medical conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a unique mechanism of action that may provide therapeutic benefits for these conditions.
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-14-6-4-13(5-7-14)10-11-20-18(22)19(23)21-16-12-15(25-2)8-9-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLCXZZZLLPIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)